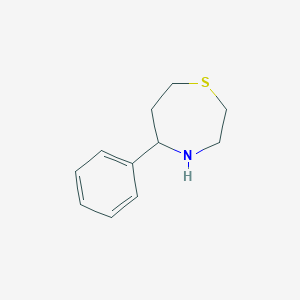

5-Phenyl-1,4-thiazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMLIHNPHTTWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 5 Phenyl 1,4 Thiazepane and Congeners

Cyclization Strategies for the Construction of the 1,4-Thiazepane (B1286124) Nucleus

The core of 1,4-thiazepane synthesis lies in the effective formation of the seven-membered ring. Various cyclization strategies have been developed, ranging from classical condensation reactions to modern catalytic approaches, to achieve this goal.

Conventional Routes via Condensation and Annulation Reactions

Conventional methods for constructing the 1,4-thiazepane nucleus often rely on the condensation and subsequent cyclization of linear precursors. These well-established routes provide reliable access to the thiazepane core.

A foundational approach to 1,4-thiazepines involves the reaction of α,β-unsaturated carbonyl compounds with 2-aminoethanethiols. chemmethod.comchemmethod.com This method typically proceeds through an initial Michael addition of the thiol group to the electron-deficient β-carbon of the unsaturated system, followed by an intramolecular condensation and cyclization to form the seven-membered ring. chemmethod.comchemmethod.com For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with 2-aminoethanethiol hydrochloride can yield tetrahydro-1,4-thiazepines. researchgate.net The reaction of chalcones with ortho-mercapto aniline (B41778) (a derivative of 2-aminoethanethiol) in an alkaline medium is a common method for synthesizing 1,4-benzothiazepines, a related class of compounds. chemmethod.comchemmethod.com This reaction involves a 1,4-Michael addition followed by a 1,2-cycloaddition. chemmethod.com

A plausible reaction scheme for the synthesis of 5-phenyl-1,4-thiazepane from an appropriate α,β-unsaturated carbonyl compound (e.g., chalcone) and 2-aminoethanethiol is depicted below.

General Reaction Scheme:

Chalcone (R=Phenyl) + 2-Aminoethanethiol → 5-Phenyl-2,3,6,7-tetrahydro-1,4-thiazepine

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Steps | Reference |

| α,β-Unsaturated Carbonyl Compound (e.g., Chalcone) | 2-Aminoethanethiol | Tetrahydro-1,4-thiazepine | 1. Michael Addition2. Intramolecular Cyclization | researchgate.net |

| α,β-Unsaturated Carbonyl Compound | Ortho-mercapto aniline | 1,4-Thiazepine | 1. 1,4-Michael Addition2. 1,2-Cycloaddition | chemmethod.comchemmethod.com |

An efficient one-pot synthesis for 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes, utilizes the reaction between α,β-unsaturated esters and 1,2-amino thiols. nih.govresearchgate.netresearchgate.netacs.orgnih.gov This method is valued for its good yields and tolerance for a diverse range of α,β-unsaturated esters. nih.govresearchgate.netresearchgate.netnih.gov The reaction mechanism involves a conjugate addition of the thiol to the ester, followed by an intramolecular lactamization to form the thiazepanone ring. researchgate.net Subsequent reduction of the lactam carbonyl group furnishes the desired 1,4-thiazepane. nih.govresearchgate.net

This approach offers a significant improvement over older methods that required long reaction times (3-7 days) and often resulted in low yields. nih.gov The use of trifluoroethyl esters, for example, has been shown to improve reaction times to under 3 hours. nih.gov

Reaction Data for Synthesis of 1,4-Thiazepanones

| α,β-Unsaturated Ester Substrate | Amine/Thiol | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroethyl cinnamate (B1238496) | Cysteamine (B1669678) | DBU, MeCN, rt, 30 min | 89 | nih.gov |

| Trifluoroethyl crotonate | Cysteamine | DBU, MeCN, rt, 30 min | 86 | nih.gov |

The resulting 1,4-thiazepanones can be reduced to the corresponding 1,4-thiazepanes using reagents such as sodium borohydride/iodine or borane (B79455) dimethylsulfide. nih.gov

Synthesis from α,β-Unsaturated Carbonyl Compounds and 2-Aminoethanethiols

Modern Catalytic Approaches to 1,4-Thiazepanes

To overcome the limitations of some conventional methods, modern catalytic strategies have been developed, offering milder reaction conditions, improved efficiency, and greater control over stereochemistry.

A novel and facile method for synthesizing saturated seven-membered 1,4-heterocycles, including 1,4-thiazepanes, is the phosphine-triggered tandem [3+4] annulation. researchgate.netnih.govacs.org This reaction occurs between Morita-Baylis-Hillman (MBH) carbonates and 1,4-diheteroatom dinucleophiles, such as 2-aminoethanethiol. nih.govtyut.edu.cnorcid.org The proposed mechanism initiates with a phosphine-catalyzed allylic alkylation, which is then followed by a base-catalyzed intramolecular Michael cyclization to construct the 1,4-thiazepane ring. nih.govacs.org This methodology provides a powerful tool for the assembly of these important heterocyclic systems.

General Reaction Scheme:

Morita-Baylis-Hillman Carbonate + 1,4-Diheteroatom Dinucleophile (e.g., 2-aminoethanethiol) --(Phosphine Catalyst)--> 1,4-Thiazepane

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Reaction Steps | Reference |

| MBH Carbonate | 2-Aminoethanethiol | Phosphine (B1218219) | 1,4-Thiazepane | 1. Phosphine-catalyzed allylic alkylation2. Intramolecular Michael cyclization | nih.govacs.org |

Gold catalysis has emerged as a powerful tool in modern organic synthesis. For the construction of the 1,4-thiazepane nucleus, a gold-catalyzed 7-exo-dig cyclization of 1,3-aminothioethers has been successfully developed. researchgate.netunistra.frunistra.frtandfonline.com This process involves the formation of a carbon-sulfur bond and is accompanied by a concomitant allyl S-to-C migration. researchgate.net This intramolecular thioallylation provides an efficient route to functionalized 1,4-thiazepanes. The reaction proceeds through the activation of an alkyne moiety by the gold catalyst, followed by the nucleophilic attack of the sulfur atom. tandfonline.com

This strategy has been applied to synthesize a variety of 5- and 6-membered sulfur-containing heterocycles, and its extension to the 7-exo-dig cyclization has proven effective for accessing the 7-membered 1,4-thiazepane ring system. researchgate.net

Key Features of Gold-Catalyzed Cyclization

| Reaction Type | Starting Material | Catalyst | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| 7-exo-dig Thioallylation | 1,3-Aminothioether | Gold(I) complex | C-S bond formation, Allyl S-to-C migration | 1,4-Thiazepane | researchgate.netunistra.frunistra.fr |

| Intramolecular Carbothiolation | ortho-alkynyl S-propargyl phenyl sulfides | Gold catalyst | C-S bond formation, S-to-C migration | Benzo[b]thiophene | tandfonline.com |

Phosphine-Triggered Tandem Annulation

Ring Expansion Protocols for Thiazepine Derivatives

Ring expansion reactions provide a powerful strategy for accessing medium-sized rings like thiazepines, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. These protocols often start with more readily available smaller heterocyclic precursors.

One notable method is the hydrolytic imidazoline (B1206853) ring expansion (HIRE) of thiazepines. smolecule.com This strategy has been applied to fused thiazepine systems, such as 2,3-dihydroimidazo[1,2-d] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepines. researchgate.net The process is initiated by the N-alkylation of the imidazoline moiety, which generates a reactive imidazolinium salt. Under basic conditions, this intermediate undergoes nucleophilic attack by water to form a cyclol intermediate, which subsequently rearranges through ring expansion to yield the larger thiazepine-containing ring system. smolecule.com

Another approach involves the ring-enlargement of monochloro-β-lactam-fused 2-aryl-1,3-benzothiazines. When ortho-nitro aryl-substituted derivatives are treated with sodium methoxide (B1231860) in methanol, they can rearrange to form 1,4-benzothiazepines. researchgate.net Interestingly, the stoichiometry of the base is critical; using a large excess can lead to a novel rearrangement forming indolo-1,4-benzothiazepines. researchgate.net Reductive ring expansion of fused cyclic ketoximes using reagents like diisobutylaluminium hydride has also been demonstrated as a viable, albeit less direct, route to fused azepine-type structures, a principle applicable to thiazepine synthesis.

Electrophilic Cyclization Utilizing N-Propargylic β-Enaminothiones

A highly efficient and versatile methodology for synthesizing 1,4-thiazepine derivatives involves the electrophilic cyclization of N-propargylic β-enaminothiones. Current time information in Bangalore, IN.vulcanchem.com This process begins with the synthesis of N-propargylic β-enaminones, which are then thionated using a reagent like Lawesson's reagent to produce the corresponding N-propargylic β-enaminothiones in good to high yields. Current time information in Bangalore, IN.researchgate.net

The key cyclization step is achieved by treating the N-propargylic β-enaminothiones with a Lewis acid, such as zinc chloride, in a suitable solvent like refluxing chloroform. Current time information in Bangalore, IN.vulcanchem.com This treatment triggers an electrophilic cyclization to furnish 2-methylene-2,3-dihydro-1,4-thiazepines. Current time information in Bangalore, IN. This method is noted for its high efficiency, broad functional group tolerance, and applicability to both terminal and internal alkyne-tethered substrates. Current time information in Bangalore, IN.vulcanchem.com The operational simplicity of this reaction makes it a powerful tool for rapidly generating a library of functionalized 1,4-thiazepines. Current time information in Bangalore, IN.researchgate.net

Table 1: Synthesis of 2-Methylene-2,3-dihydro-1,4-thiazepines via Electrophilic Cyclization This table is representative of the general methodology and not an exhaustive list of all possible substrates.

| Starting Material (N-Propargylic β-Enaminothione) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-propargyl-3-amino-1-phenylbut-2-ene-1-thione | ZnCl₂, Chloroform, Reflux | 2-Methylene-5-phenyl-7-methyl-2,3-dihydro-1,4-thiazepine | Good-High | Current time information in Bangalore, IN., vulcanchem.com |

| N-propargyl-3-amino-1-(4-chlorophenyl)but-2-ene-1-thione | ZnCl₂, Chloroform, Reflux | 7-Methyl-2-methylene-5-(4-chlorophenyl)-2,3-dihydro-1,4-thiazepine | Good-High | Current time information in Bangalore, IN., vulcanchem.com |

| N-(1-phenylprop-2-ynyl)-3-amino-1-phenylbut-2-ene-1-thione | ZnCl₂, Chloroform, Reflux | 7-Methyl-2-methylene-3,5-diphenyl-2,3-dihydro-1,4-thiazepine | Good-High | Current time information in Bangalore, IN., vulcanchem.com |

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods is crucial for accessing specific stereoisomers of chiral thiazepanes, which is often a prerequisite for biological activity. While methods specifically targeting this compound are not extensively documented in the selected literature, highly relevant enantioselective strategies have been successfully applied to the closely related dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepine scaffold. These approaches provide a blueprint for the asymmetric synthesis of other chiral thiazepines.

One prominent method is the asymmetric transfer hydrogenation of the imine bond in dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepines. Using a chiral iridium diamine catalyst with a formic acid/triethylamine mixture (HCOOH/NEt₃) as the hydrogen source, a range of chiral 10,11-dihydrodibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepines have been synthesized with excellent yields (82–94%) and high enantioselectivities (82–99% ee). scispace.com The choice of catalyst and hydrogen source is critical for achieving high levels of enantiocontrol. scispace.com

Another powerful technique is the enantioselective aza-Reformatsky reaction. This reaction has been applied to seven-membered cyclic imines, including dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepine, using ethyl iodoacetate as the nucleophile. The reaction is catalyzed by a combination of dimethylzinc (B1204448) (ZnMe₂) and a chiral diarylprolinol ligand, affording the corresponding chiral β-amino esters in high yields (77–99%) and with significant enantioselectivity (79–94% ee). acs.org

Table 2: Enantioselective Syntheses of Chiral Dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepine Derivatives This table illustrates methodologies applied to a related scaffold, providing a model for chiral this compound synthesis.

| Reaction Type | Substrate | Catalyst/Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepine | Chiral Iridium Diamine Complex | 10,11-Dihydrodibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepine | 82-94% | 82-99% | scispace.com |

| Aza-Reformatsky Reaction | Dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepine | Chiral Diarylprolinol / ZnMe₂ | Ethyl (10,11-dihydrodibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepin-10-yl)acetate | 77-99% | 79-94% | acs.org |

Chemical Derivatization and Scaffold Functionalization of this compound

The 1,4-thiazepane scaffold serves as a versatile template for chemical derivatization, allowing for the systematic modification of its structure to explore structure-activity relationships. Functionalization can occur at several positions, including the nitrogen atom, the carbon backbone, and any fused aromatic rings.

A primary site for functionalization is the nitrogen atom at the 4-position. It can be readily acylated to form amides or carbamates. For example, acylated 1,4-thiazepanes have been identified as ligands for bromodomain and extraterminal domain (BET) bromodomains. nih.gov The synthesis of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane showcases N-acylation with a cyclopropanecarbonyl group. vulcanchem.com

The carbon framework of the thiazepine ring can also be modified. The Mannich reaction provides a route to install aminomethyl groups, as demonstrated by the addition of a piperidin-1-ylmethyl substituent at the 3-position of the thiazepane ring. vulcanchem.com Furthermore, the synthesis of complex derivatives can be achieved by using functionalized building blocks. For instance, new 1,4-thiazepines have been synthesized through the cyclization reaction of substituted diphenyl acrylamides and diphenyl dienones with ortho-mercapto aniline, introducing a variety of substituents onto the final heterocyclic scaffold. chemmethod.comchemmethod.com

For fused systems like benzothiazepines, derivatization can also target the aromatic ring through reactions like hydroxylation and methoxylation. smolecule.com More complex derivatizations include the synthesis of N-{[4'-(5”-aryl-1”-phenyl-1-pyrazol-3”-yl]-dibenzo[b,f] Current time information in Bangalore, IN.helyspecialitychemicals.comthiazepin-11-amines, where a complex pyrazole-containing side chain is attached to the thiazepine core via an amino linker. wisdomlib.org These examples highlight the broad potential for creating diverse libraries of this compound analogues through targeted chemical modifications.

Table 3: Examples of Derivatization and Functionalization of the 1,4-Thiazepane Scaffold This table provides representative examples of functionalization strategies.

| Functionalization Strategy | Reaction Position | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| N-Acylation | N-4 | Acyl chloride / Base | Amide/Carbamate | nih.gov |

| Mannich Reaction | C-3 | Formaldehyde, Piperidine / Acid | Piperidin-1-ylmethyl group | vulcanchem.com |

| Alkylation | C-3 | Alkyl halides / Base | Alkyl groups (e.g., butyl, ethyl) | smolecule.com |

| Condensation/Cyclization | Scaffold Formation | Substituted Chalcones, o-aminothiophenol | Variously substituted thiazepine core | chemmethod.com |

| C-N Bond Formation | Exocyclic Amine | Condensation with acetophenone (B1666503) derivatives | N-Aryl/heterocyclic substituents | wisdomlib.org |

Iii. Mechanistic Investigations of Reactions Involving 5 Phenyl 1,4 Thiazepane Systems

Elucidation of Reaction Pathways for 1,4-Thiazepane (B1286124) Formation

The formation of the seven-membered 1,4-thiazepane ring can be achieved through several strategic cyclization methods. These include tandem sequences involving conjugate additions and cycloadditions, transition metal-catalyzed allylic alkylations, and unique intramolecular rearrangements.

Detailed Analysis of Michael Addition and Cycloaddition Sequences

A primary strategy for constructing the 1,4-thiazepane core involves a sequence initiated by a Michael addition. wikipedia.orgorganicchemistrytutor.combyjus.commasterorganicchemistry.com This pathway typically begins with the conjugate addition of a binucleophilic agent, such as 2-aminoethanethiol, to an α,β-unsaturated carbonyl compound. In the context of synthesizing a 5-phenyl-1,4-thiazepane derivative, a suitable Michael acceptor would be a cinnamate (B1238496) derivative or a related phenyl-substituted unsaturated system.

The mechanism proceeds in distinct steps:

Thia-Michael Addition : The thiol group of the aminothiol, being a soft and potent nucleophile, selectively attacks the β-carbon of the activated alkene (the Michael acceptor). acs.org This conjugate addition is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. organicchemistrytutor.combyjus.com

Intramolecular Cyclization : Following the initial carbon-sulfur bond formation, the pendant amino group attacks an electrophilic center to close the seven-membered ring. If the Michael acceptor is an α,β-unsaturated ester, the cyclization occurs via an intramolecular amidation, where the amine attacks the carbonyl carbon of the ester. This step forms a 1,4-thiazepan-5-one (B1267140) intermediate. researchgate.net

Reduction : The resulting thiazepanone can then be reduced to the corresponding this compound.

This sequence effectively builds the heterocyclic ring system through a tandem conjugate addition-cyclization process. researchgate.net The reaction to form the thiazepanone intermediate is often performed as a one-pot synthesis.

Table 1: Key Steps in Michael Addition/Cycloaddition Pathway

| Step | Reaction Type | Description | Key Intermediates |

|---|---|---|---|

| 1 | Thia-Michael Addition | The nucleophilic thiol attacks the β-carbon of an α,β-unsaturated carbonyl compound. | Thiolate anion, enolate intermediate |

| 2 | Intramolecular Cyclization | The terminal amino group attacks the carbonyl ester, displacing the alkoxy group to form a cyclic amide (lactam). | 1,4-Thiazepan-5-one |

| 3 | Reduction | The amide carbonyl of the thiazepanone is reduced to a methylene (B1212753) group. | This compound |

Mechanistic Aspects of Allylic Alkylation and Intramolecular Cyclization

Transition metal-catalyzed intramolecular allylic alkylation represents another powerful, albeit less commonly cited for this specific scaffold, approach to forming heterocyclic rings, including thiazepanes. This method typically involves palladium or copper catalysts to facilitate the cyclization of a suitably functionalized acyclic precursor. nih.govsci-hub.senih.govmdpi.comrsc.org

Palladium-Catalyzed Mechanism: A plausible palladium-catalyzed pathway would start with a precursor containing both the nitrogen and sulfur atoms, along with an allylic electrophile (e.g., an allylic carbonate or halide) and a tethered nucleophile. The mechanism generally follows these steps:

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-leaving group bond of the allylic system, forming a π-allyl-palladium(II) complex. mdpi.comfrontiersin.org

Intramolecular Nucleophilic Attack : The tethered nucleophile (either the amine or a carbanion alpha to the sulfur) attacks one of the terminal carbons of the π-allyl complex.

Reductive Elimination : The catalyst is regenerated, and the cyclized product is released.

For the synthesis of a this compound, a precursor could be designed where intramolecular C-N or C-S bond formation via allylic alkylation forges the seven-membered ring. The stereochemical outcome of such reactions can often be controlled by the use of chiral phosphine (B1218219) ligands. rsc.orgthieme-connect.de

Copper-Catalyzed Mechanism: Copper catalysts are also effective in promoting intramolecular cyclizations. nih.govsci-hub.sensf.govresearchgate.netbohrium.com A copper-catalyzed intramolecular amination, for instance, could proceed via the coupling of a C(sp³)–H and an N–H bond. sci-hub.se In a hypothetical pathway, a copper catalyst could facilitate the formation of a nitrogen-centered radical from a secondary amine precursor. This radical could then abstract a hydrogen atom from a remote carbon, generating a carbon-centered radical. Subsequent oxidation to a carbocation followed by intramolecular nucleophilic attack by the nitrogen would yield the cyclized thiazepane ring. sci-hub.se

Examination of Intramolecular S-to-C Allyl Migration

A highly elegant and specific mechanism for forming 1,4-thiazepanes involves a gold-catalyzed intramolecular thioallylation. researchgate.nettandfonline.comresearchgate.net This process features a 7-exo-dig cyclization accompanied by a simultaneous allyl group migration from the sulfur atom to a carbon atom. researchgate.net

The key steps of this gold-catalyzed reaction are as follows:

Alkyne Activation : A gold(I) catalyst activates a terminal alkyne group on the substrate, making it susceptible to nucleophilic attack. tandfonline.comosti.gov

Intramolecular Thiol Attack : The sulfur atom of a tethered thioether attacks the activated alkyne in a 7-exo-dig fashion, forming a seven-membered ring and a cyclic sulfonium (B1226848) intermediate. tandfonline.com

S-to-C Allyl Migration : Concurrently with the cyclization, an allyl group attached to the sulfur atom undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a thio-Claisen type rearrangement). tandfonline.comnih.gov This migration transfers the allyl group from the sulfur to the newly formed vinyl-gold carbon center.

Protodeauration : The cycle is completed by protonolysis of the carbon-gold bond, which releases the 1,4-thiazepane product and regenerates the active gold catalyst.

Crossover experiments have demonstrated that the allyl migration is an intramolecular process. researchgate.net This method allows for the synthesis of 1,4-thiazepanes with retained stereochemistry from chiral 1,3-aminothioether precursors. researchgate.net

Table 2: Mechanistic Overview of Gold-Catalyzed Thioallylation

| Step | Mechanistic Feature | Catalyst | Key Transformation |

|---|---|---|---|

| 1 | 7-exo-dig Cyclization | Gold(I) complex (e.g., AuCl) | Formation of the seven-membered ring via nucleophilic attack of sulfur on a gold-activated alkyne. |

| 2 | Sigmatropic Rearrangement | Gold(I) complex | Intramolecular wikipedia.orgwikipedia.org-sigmatropic shift of an allyl group from the sulfur atom to a carbon atom. |

| 3 | Intramolecularity | Confirmed by crossover experiments | The entire thioallylation and migration sequence occurs within a single molecule. |

Transformations of the Sulfur Atom within the 1,4-Thiazepane Ring

The sulfur atom in the this compound ring is a key site for chemical modification. Its oxidation state can be readily altered, allowing for the synthesis of the corresponding sulfoxides and sulfones, which may have distinct chemical and biological properties. The sulfonyl group can also be subsequently reduced.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfide (B99878) moiety of the this compound ring can be oxidized to form a sulfoxide (B87167) or further to a sulfone. The choice of oxidant and reaction conditions determines the final oxidation state. jchemrev.combritannica.com

Oxidation to Sulfoxide : Selective oxidation to the sulfoxide level can be achieved using mild and controlled oxidizing agents. Common reagents for this transformation include sodium metaperiodate (NaIO₄) and one equivalent of hydrogen peroxide (H₂O₂). britannica.comcdnsciencepub.com Other systems like chromic acid-pyridine or specific peroxy acids can also afford the sulfoxide with high chemoselectivity, avoiding over-oxidation to the sulfone. jchemrev.comorganic-chemistry.org

Oxidation to Sulfone : More vigorous oxidation conditions are required to convert the sulfide or the sulfoxide to the corresponding sulfone (1,1-dioxide). britannica.com Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of strong oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose. britannica.comcdnsciencepub.comnih.govresearchgate.net The sulfone group significantly alters the geometry and electronic properties of the thiazepane ring.

Table 3: Common Reagents for Sulfide Oxidation

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | Sodium Metaperiodate (NaIO₄) | Aqueous alcohol, room temperature |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) (1 equiv.) | Acetic acid or other solvent, controlled temperature |

| Sulfone | Potassium Permanganate (KMnO₄) | Aqueous solution, often with acid or base |

| Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Often requires a catalyst (e.g., Mo(VI) salt) or higher temperature |

| Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.) | Chlorinated solvents (e.g., CH₂Cl₂), room temperature |

Reduction Reactions of Sulfonyl Groups

The reduction of a sulfone back to a sulfide is a chemically challenging transformation that requires potent reducing agents and often harsh reaction conditions. britannica.com While the deoxygenation of sulfoxides is relatively common, the exceptional stability of the sulfonyl group makes its reduction more difficult. researchgate.netnih.gov

One effective reagent for this transformation is diisobutylaluminum hydride (DIBAL-H). researchgate.netcdnsciencepub.com This powerful hydride donor can achieve the reduction of sulfones to sulfides, although it may require elevated temperatures to proceed efficiently. researchgate.net Other strong reducing agents like lithium aluminum hydride (LiAlH₄) have also been used for this purpose. The mechanism involves the nucleophilic attack of a hydride on the electrophilic sulfur center, followed by a sequence of steps leading to the removal of both oxygen atoms. The successful reduction of the sulfonyl group in a 1,4-thiazepane system would regenerate the parent sulfide, completing a redox cycle at the sulfur atom. researchgate.net

Reactivity of the Nitrogen Atom in the 1,4-Thiazepane Ring

The nitrogen atom at the 4-position of the 1,4-thiazepane ring is a secondary amine, which largely dictates its chemical reactivity. Its behavior is analogous to other saturated cyclic secondary amines, such as piperidine, characterized by the nucleophilicity of the nitrogen lone pair. This reactivity allows for a variety of functionalization reactions, primarily N-alkylation and N-acylation. nih.gov

N-Alkylation and N-Acylation:

The secondary amine of the thiazepane ring readily undergoes standard alkylation and acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties of the molecule. For instance, N-alkylation of a related 1,5-benzothiazepine (B1259763) with 2-(dimethylamino)ethyl chloride is a key step in the synthesis of the bioactive compound (R)-thiazesim. semanticscholar.org Similarly, N-acylation and N-alkylation are common reactions for 1,4-diazepines, which are structurally analogous seven-membered rings. thieme-connect.de

Reductive N-alkylation is another effective method for functionalizing the nitrogen atom. A patented process for the synthesis of Quetiapine, a drug featuring a dibenzo[b,f] nih.govthiazepine core, utilizes the reductive N-alkylation of a piperazine-substituted thiazepine with an aldehyde in the presence of a metal borohydride. google.com This demonstrates a robust and scalable method for introducing complex side chains onto the thiazepine nitrogen.

The table below summarizes the typical functionalization reactions of the nitrogen atom in the 1,4-thiazepane ring system.

| Reaction Type | Reagents/Conditions | Product | Notes |

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | N-alkylated 1,4-thiazepane | A common method for introducing alkyl substituents. Selectivity can be influenced by steric hindrance. |

| N-Acylation | Acetyl chloride, DMAP | N-acetylated 1,4-thiazepane | Frequently used to introduce acyl groups, modifying the electronic properties and hydrogen bonding capabilities of the amine. |

| Reductive N-Alkylation | Aldehyde, Reducing agent (e.g., NaBH₄) | N-alkylated 1,4-thiazepane | A mild and efficient method for N-alkylation, particularly with more complex alkyl groups. google.com |

General Reaction Mechanisms of 1,4-Thiazepane Ring Systems

The reaction mechanisms involving the 1,4-thiazepane ring are diverse, encompassing ring formation (cyclization), ring-opening, and ring expansion/rearrangement reactions.

Ring Formation (Cyclization) Mechanisms:

Several mechanistic pathways have been developed to synthesize the 1,4-thiazepane and related thiazepanone cores.

Conjugate Addition-Cyclization: A prevalent one-pot strategy involves the conjugate addition of an aminothiol, such as cysteamine (B1669678), to an α,β-unsaturated ester, followed by an intramolecular acylation (cyclization) to form a 1,4-thiazepanone. nih.govvulcanchem.com The efficiency of this reaction is significantly improved by using moderately reactive esters like trifluoroethyl esters, which allows the reaction to proceed in shorter times and under milder conditions. nih.gov An alternative approach involves performing the conjugate addition first, followed by deprotection and then intramolecular acylation, though this can sometimes lead to side products. nih.gov

Thiolate-Iminium Mediated Cyclization: A proposed mechanism for the formation of bicyclic thiazolidinyl-1,4-thiazepines involves the ring-opening of an azadithiane precursor to form a thiolate-iminium intermediate. This intermediate then reacts with a Michael acceptor. The resulting zwitterionic species undergoes a 7-endo-trig cyclization, which is favored by Baldwin's rules, to yield the final bicyclic product. nih.gov

Electrophile-Induced Cyclization: N-propargylic β-enaminothiones can be subjected to electrophilic cyclization to form 2-methylene-2,3-dihydro-1,4-thiazepines. In this mechanism, a catalyst like zinc chloride activates the alkyne group, facilitating an intramolecular attack from the sulfur atom to close the seven-membered ring. researchgate.net

Ring-Opening and Rearrangement Mechanisms:

The 1,4-thiazepane ring can undergo cleavage under specific conditions.

Acid-Catalyzed Ring Opening: In the presence of concentrated acid (e.g., HCl), the thiazepane ring can be opened. The mechanism involves the protonation of the ring nitrogen, followed by a nucleophilic attack at the sulfur atom, leading to the formation of linear thiol-amine derivatives. Some 1,4-thiazepine-2,5-diones are designed as prodrugs that undergo rapid ring-opening reactions under physiological pH or mild acidic conditions to release a biologically active free thiol compound. nih.gov

Beckmann and Schmidt Rearrangements: These classic rearrangement reactions can be used to form the 1,4-thiazepane ring system from six-membered precursors. For example, a Beckmann rearrangement of a tetrahydro-1,4-thiapyranone oxime can yield a 1,4-thiazepanone. nih.gov

Reductive Ring Expansion: Unsubstituted benzo[b] nih.govthiazepines can be synthesized via a regiospecific reductive ring expansion. The oxime of a 1-thiochroman-4-one, when treated with diisobutylaluminum hydride (DIBAH), undergoes rearrangement and reduction to form the seven-membered 2,3,4,5-tetrahydrobenzo[b] nih.govthiazepine skeleton. clockss.org

The table below outlines some of the general reaction mechanisms applicable to 1,4-thiazepane systems.

| Mechanism Type | Precursors/Conditions | Key Intermediates/Steps | Product Type |

| Conjugate Addition-Cyclization | Aminothiol, α,β-unsaturated ester | Michael addition followed by intramolecular acylation nih.gov | 1,4-Thiazepanone |

| Thiolate-Iminium Cyclization | Azadithiane, Michael acceptor, Base | Azidithiane ring-opening to thiolate-iminium; 7-endo-trig cyclization nih.gov | Bicyclic 1,4-Thiazepine |

| Acid-Catalyzed Ring Opening | 1,4-Thiazepane, Concentrated HCl | Protonation of nitrogen; nucleophilic attack at sulfur | Linear Thiol-Amine |

| Reductive Ring Expansion | 1-Thiochroman-4-one oxime, DIBAH | Rearrangement of the oxime followed by reduction clockss.org | Benzo[b] nih.govthiazepine |

Iv. Advanced Spectroscopic and X Ray Diffraction Characterization of 5 Phenyl 1,4 Thiazepane Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of 5-phenyl-1,4-thiazepane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of 1,4-thiazepine, aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.0–8.5 ppm). ijpbs.comrsc.org The protons on the thiazepane ring, being aliphatic, resonate at higher fields. For instance, the methylene (B1212753) protons adjacent to the sulfur and nitrogen atoms, and the methine proton at the C5 position bearing the phenyl group, would exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming the ring structure. rsc.org The exact chemical shifts and multiplicities are highly dependent on the specific derivative and the solvent used. rsc.orgekb.eg

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon atoms of the phenyl group typically resonate in the δ 125–140 ppm range. scielo.org.co The aliphatic carbons of the thiazepane ring appear at higher field strengths. The carbonyl carbon in thiazepan-5-one derivatives is a key indicator, appearing at a significantly downfield shift (~170 ppm). vulcanchem.com The specific chemical shifts provide a fingerprint of the carbon skeleton, confirming the presence of the 1,4-thiazepane (B1286124) core and the phenyl substituent at the C5 position. scielo.org.coheteroletters.org

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic Protons (Phenyl Group) |

| ¹H | 2.5 - 5.0 | Thiazepane Ring Protons |

| ¹³C | 125 - 140 | Aromatic Carbons (Phenyl Group) |

| ¹³C | 30 - 70 | Aliphatic Carbons (Thiazepane Ring) |

| ¹³C | ~170 | Carbonyl Carbon (in -one derivatives) |

Beyond basic 1D NMR, advanced 2D NMR techniques are indispensable for a deeper understanding of the stereochemistry and conformational dynamics of the this compound ring system. longdom.org

Correlation Spectroscopy (COSY): COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the molecule. longdom.org This is particularly useful in assigning the complex multiplets of the thiazepane ring protons by revealing which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which protons are attached to which carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent (ROESY) provide information about the spatial proximity of protons, regardless of whether they are covalently bonded. This is paramount for determining the relative stereochemistry and preferred conformation of the flexible seven-membered thiazepane ring. mdpi.com For instance, NOE correlations can distinguish between chair-like, boat-like, or twist-boat conformations adopted by the ring in solution. mdpi.comresearchgate.net The study of conformational chirality in seven-membered heterocycles like 1,4-thiazepines has been demonstrated through these advanced NMR methods. researchgate.net

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound and its derivatives, the FT-IR spectrum offers key diagnostic peaks. ijpbs.comchemmethod.com

Key vibrational bands include:

N-H Stretching: For non-acylated 1,4-thiazepanes, a characteristic N-H stretching vibration appears in the region of 3300-3400 cm⁻¹. ijpbs.com

C-H Stretching: Aromatic C-H stretching from the phenyl group is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the thiazepane ring appears just below 3000 cm⁻¹. ijpbs.comekb.eg

C=O Stretching: In 1,4-thiazepan-5-one (B1267140) derivatives, a strong absorption band corresponding to the carbonyl (C=O) group is present in the range of 1650-1690 cm⁻¹. ekb.eg

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring are typically found in the 1450-1600 cm⁻¹ region. ijpbs.com

C-S Stretching: The C-S bond vibration is generally weak and appears in the fingerprint region, often around 600-800 cm⁻¹. ijpbs.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=O (Amide/Ketone) | Stretching | 1650 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for obtaining structural information through the analysis of fragmentation patterns. raco.cat

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M]⁺), which allows for the unambiguous determination of the molecular formula. acs.org This is a critical step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. libretexts.org The cleavage of the 1,4-thiazepane ring at specific points can generate characteristic fragment ions. For example, the loss of fragments corresponding to the phenyl group or parts of the heterocyclic ring can help to piece together the molecular structure. The fragmentation pathways are often rationalized based on the stability of the resulting carbocations and radical ions. raco.catcore.ac.uk

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

Single Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. iucr.orgmdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms (excluding hydrogen in some cases) can be determined.

XRD analysis of this compound derivatives provides definitive information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. mdpi.com

Conformation: The exact conformation of the seven-membered thiazepane ring (e.g., twist-boat, chair) in the solid state. iucr.orgresearchgate.net

Stereochemistry: The absolute configuration of chiral centers, if present.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions. iucr.org

For example, XRD studies on related thiazepine structures have revealed the adoption of twist-boat or envelope conformations for the seven-membered ring. iucr.orgresearchgate.net Such analyses have been crucial in confirming the presence of enantiomorphic boat-type conformers in the solid state for certain 1,4-thiazepinone systems. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the phenyl group.

Typically, aromatic systems exhibit characteristic absorption bands corresponding to π → π* transitions. chemmethod.comchemmethod.com For this compound, these transitions would be expected in the UV region, often below 300 nm. The presence of the sulfur and nitrogen heteroatoms can also give rise to n → π* transitions, which are generally weaker and may appear at longer wavelengths. chemmethod.comchemmethod.com The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and any additional substituents on the phenyl or thiazepane rings.

V. Computational and Theoretical Chemistry of 5 Phenyl 1,4 Thiazepane

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 5-phenyl-1,4-thiazepane. These computational tools allow for the calculation of various molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. It is frequently applied to heterocyclic compounds to understand their geometry, stability, and electronic properties. For thiazepine derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular geometries and to analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. nih.gov

In studies of related 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo unisa.itthiazepines, DFT has been used to complement experimental findings from spectroscopic and X-ray diffraction techniques, corroborating intramolecular interactions and conformational structures. mdpi.com Similarly, investigations into other complex heterocyclic systems utilize DFT to calculate properties like molecular electrostatic potential (MEP), which helps in identifying reactive sites for electrophilic and nucleophilic attacks. nih.gov For derivatives of 1,5-benzodiazepin-2-thione, DFT calculations have been used to analyze the impact of various substituents on the electronic absorption spectra and the HOMO-LUMO energy gap. These applications demonstrate how DFT could be used to explore the electronic landscape of this compound, predicting its reactivity and spectral properties.

Table 1: Illustrative Electronic Properties Calculated with DFT for Thiazepine-Related Compounds This table is illustrative and based on typical parameters evaluated for similar heterocyclic systems.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | Assessing kinetic stability and electronic excitation energy. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifying sites for electrophilic and nucleophilic attack. nih.gov |

Semiempirical molecular orbital methods, such as AM1, provide a computationally less expensive alternative to ab initio methods like DFT. These methods are particularly useful for optimizing the geometry of large molecules before applying more rigorous computational techniques. For instance, in the study of 1,4′-pyrazolo[3,4-e] researchgate.netthiazepin-7′(6H)ones, the PM3 semi-empirical method was found to be effective in replicating geometries observed in X-ray diffraction analysis. imist.ma Such an approach could be used for initial conformational searches of the flexible seven-membered ring of this compound before refining the results with higher-level theories like DFT. The analysis of 1,3-dipolar cycloaddition reactions in related benzotriazepin-5-one systems has also utilized semiempirical methods to explore reaction mechanisms. conicet.gov.ar

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable technique for calculating NMR chemical shifts. unifr.ch It is often employed in conjunction with DFT (e.g., GIAO/DFT) to predict ¹H and ¹³C NMR spectra, which serves as a powerful tool for structure elucidation and conformational analysis. rsc.orgmdpi.com This approach has proven effective for a wide range of organic molecules, including various heterocyclic systems. mdpi.comescholarship.org

In the context of thiazepine chemistry, GIAO calculations have been used to confirm the regioselectivity of heterocyclization reactions. nih.gov By comparing the theoretically calculated chemical shifts with experimental data, the correct structural isomer can be confidently assigned. unifr.chnih.gov For example, in the synthesis of dipyrimido[4,5-b:4′,5′-e] researchgate.netthiazepine derivatives, GIAO calculations revealed that the attachment of a specific moiety was more plausible at one position over another, thus confirming the reaction's regioselectivity. nih.gov This predictive power would be invaluable in characterizing the precise structure of this compound and its potential reaction products.

Semiempirical Molecular Orbital Theory (e.g., AM1)

Conformational Analysis and Dynamics of the Seven-Membered Ring

The seven-membered thiazepane ring is inherently flexible, leading to a complex conformational landscape. Theoretical methods are essential for identifying the most stable conformations and understanding the energy barriers between them.

For seven-membered heterocyclic rings like thiazepane, several conformations such as chair, boat, and twist-boat are possible. Theoretical calculations on related systems consistently show that a boat-like or twist-boat conformation is often preferred. For example, X-ray analysis of various N-acyl-2,4-diphenyl-1,5-benzothiazepines revealed boat and intermediate boat/twist-boat conformations for the seven-membered ring. Similarly, a near twist-boat conformation was identified in a fused 1,4-thiazepinone ring system. mdpi.com In the study of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo unisa.itthiazepines, a combination of spectroscopic methods and DFT calculations was used to establish the conformation in solution and the solid state. mdpi.com The flexibility of the thiazepane ring is a key structural feature, influencing its binding properties with biological targets. It is therefore highly probable that the this compound ring exists in a low-energy twist-boat conformation.

The various conformations of the thiazepane ring are separated by energy barriers. Understanding the energy landscape provides insight into the dynamic behavior of the molecule. Conformational energy calculations have been used to study the structure-activity relationships of perhydro-1,4-thiazepin-5-one derivatives, which are angiotensin-converting enzyme (ACE) inhibitors. In that study, the biological activity was correlated with the conformational preferences of substituents on the thiazepinone ring, highlighting the importance of the ring's energetic landscape. For this compound, theoretical calculations could map the potential energy surface, identifying the global minimum energy conformation and the transition states that connect different local minima. This would reveal the energy barriers for conformational interconversion, such as the transition from one twist-boat form to another, which is a crucial aspect of its molecular dynamics.

Theoretical Prediction of Ring Conformations (e.g., Twist-Boat)

Molecular Modeling for Structure-Property Relationships

Molecular modeling serves as a powerful tool to correlate the three-dimensional structure of this compound derivatives with their physicochemical and biological properties. By simulating molecular interactions and calculating various molecular descriptors, researchers can predict the behavior of these compounds and prioritize synthetic efforts.

The 1,4-thiazepane (B1286124) ring is a seven-membered heterocyclic system that offers significant three-dimensional (3D) character, a desirable feature in modern drug discovery. nih.govnih.gov Unlike flat aromatic scaffolds that are prevalent in many compound libraries, the non-planar nature of the thiazepane ring allows for more specific and potentially stronger interactions with biological targets. nih.gov The design of libraries based on this scaffold focuses on creating molecules with increased 3D character, which has been shown to improve specificity in protein-binding assays. nih.gov

Key design principles for molecular scaffolds like 1,4-thiazepane include:

Scalable and Rapid Synthesis: The synthetic route should be efficient and amenable to producing gram-quantities of the core scaffold. mdpi.com

Homogeneity: The scaffold should be produced as a single, well-defined chemical entity. mdpi.com

Rational Derivatization: The scaffold must allow for the controlled attachment of various functional groups to explore chemical space systematically. mdpi.com

Tailored Polarity: The scaffold's polarity should be adjustable to optimize properties like solubility and cell permeability. mdpi.com

Architectural Control: The scaffold should provide control over the spatial arrangement of appended chemical groups. mdpi.com

For the 1,4-thiazepane scaffold, substituents can significantly influence its properties. For instance, the introduction of sulfonyl groups at the sulfur atom can increase polarity and introduce conformational rigidity, thereby affecting intermolecular interactions. vulcanchem.com The inherent flexibility and defined conformational states (such as chair and boat conformers) of the seven-membered ring are critical aspects of its design, influencing how it presents its substituents for interaction with target proteins. researchgate.net The development of synthetic methods that provide ready access to diverse 3D fragments based on the 1,4-thiazepane core is a key strategy for enhancing screening libraries. nih.govnih.govresearchgate.net

Computational chemistry is indispensable for the design and optimization of chemical libraries based on the 1,4-thiazepane scaffold. These techniques allow for the virtual exploration of vast chemical space, saving time and resources. vipergen.com

Key computational methods include:

Virtual Screening: This technique uses computational models to predict the binding affinity of a library of compounds against a biological target. It helps in prioritizing which derivatives of this compound should be synthesized and tested experimentally. vipergen.com

Molecular Docking: Docking studies simulate the preferred orientation and interaction of a molecule within the active site of a target protein. vipergen.comderpharmachemica.com This provides insights into the binding mode and can explain the structure-activity relationships (SAR) observed for a series of compounds. For example, docking studies on pyrazolo[3,4-E] acs.orgtandfonline.comthiazepine derivatives have been used to screen for potent cytotoxic agents against cancer targets. derpharmachemica.com

Chemoinformatics: These tools are used to analyze large datasets of chemical information. They can assess the diversity, novelty, and drug-like properties of a virtual library, ensuring that the designed compounds are synthetically accessible and possess favorable characteristics. researchgate.net The combination of chemoinformatic analysis with the expertise of synthetic chemists allows for the creation of tailored libraries with unique scaffolds. researchgate.net

Fragment-based drug discovery (FBDD) is a prominent strategy where the 1,4-thiazepane scaffold is used as a 3D fragment. nih.govresearchgate.net An efficient, diversifiable synthesis is crucial for generating a library of these fragments for screening campaigns, often using techniques like protein-observed NMR to detect binding. nih.govnih.gov

| Computational Technique | Application in 1,4-Thiazepane Library Design | Reference |

|---|---|---|

| Virtual Screening | Predicts binding affinity to prioritize compounds for synthesis. | vipergen.com |

| Molecular Docking | Simulates interactions with protein targets to predict binding modes and guide lead optimization. | vipergen.comderpharmachemica.com |

| Chemoinformatics | Analyzes and ensures diversity, novelty, and synthetic feasibility of the library. | researchgate.net |

| Fragment-Based Design | Uses the 1,4-thiazepane core as a 3D starting point for building more complex, specific ligands. | nih.govresearchgate.net |

Design Principles for 1,4-Thiazepane Scaffolds

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations, particularly using Density Functional Theory (DFT) and other quantum mechanical methods, are employed to predict the most likely pathways for chemical reactions, including the synthesis of the 1,4-thiazepane ring system. These predictions are valuable for understanding reaction mechanisms, explaining observed product distributions (regioselectivity), and optimizing reaction conditions.

For instance, computational studies have been used to confirm the regioselectivity of heterocyclization reactions that form fused 1,4-thiazepine systems. Theoretical calculations can reveal which of several possible cyclization pathways is energetically more favorable. tandfonline.comresearchgate.net In a study on the synthesis of dipyrimido[4,5-b:4′,5′-e] acs.orgtandfonline.comthiazepine derivatives, GIAO (Gauge-Independent Atomic Orbital) calculations confirmed that the attachment of a thiol (-SH) moiety to a specific methylene (B1212753) (-CH2) group was the more plausible reaction pathway. tandfonline.comresearchgate.net

Similarly, the examination of potential energy surfaces for cycloaddition reactions leading to related heterocyclic systems can reveal the favored reaction pathway and key mechanistic insights. acs.org Computational analysis of the Diels-Alder reaction to form tetrahydrobenzothiazoles identified the specific approach of the reactants that was energetically favored and explained the observed stereochemistry of the product. acs.org Such studies can quantify the energies of transition states, highlighting how factors like the presence of a phenyl group can stabilize certain transition structures and direct the reaction down a specific path. acs.org

The development of reaction network models, which use computational frameworks to map out all plausible reaction steps from precursors to final products, represents an advanced approach. escholarship.org By calculating the thermodynamic cost of each step, these networks can predict the most viable synthetic routes. While applied to solid-state materials, the principles are transferable to complex organic syntheses. escholarship.org

| Theoretical Method | Application | Finding/Insight | Reference |

|---|---|---|---|

| GIAO Calculations | Confirmation of regioselectivity in heterocyclization | Determined the more plausible site of ring closure in dipyrimido[4,5-b:4′,5′-e] acs.orgtandfonline.comthiazepine synthesis. | tandfonline.comresearchgate.net |

| DFT (Potential Energy Surface Analysis) | Prediction of favored reaction pathways in cycloadditions | Identified the lowest energy pathway and stabilizing interactions in transition states for forming tetrahydrobenzothiazoles. | acs.org |

| Reaction Network Analysis | Prediction of complex reaction pathways | Predicts lowest-cost (most thermodynamically favorable) synthetic routes from a network of possible reactions. | escholarship.org |

| DFT (Spectroscopic Prediction) | Structural confirmation of products | Theoretical spectroscopic data for 1,5-benzothiazepine (B1259763) derivatives matched experimental results, confirming the designed structure. | nih.gov |

Vi. Academic Research Trajectories and Perspectives for 5 Phenyl 1,4 Thiazepane

Strategic Utility in Fragment-Based Ligand Discovery (Methodological Focus)

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery. nih.gov This approach begins by screening collections of low-molecular-weight molecules, or "fragments" (typically < 300 Da), for weak binding to a biological target. nih.govacs.org The 1,4-thiazepane (B1286124) core is particularly valuable in this context because its inherent three-dimensionality is underrepresented in many conventional fragment libraries, which are often dominated by flat, sp²-rich compounds. nih.govnih.gov Fragments with greater 3D character, like 5-Phenyl-1,4-thiazepane, can explore protein binding pockets more effectively, potentially leading to higher specificity. nih.gov

The strategic utility of the thiazepane scaffold in FBLD is rooted in several key methodological advantages:

High-Quality Hits: The initial binding interactions of fragments, though weak, are often highly efficient in terms of binding energy per atom (ligand efficiency). The goal is to identify fragments that can serve as starting points for the development of more potent leads. gu.se

Structural Elucidation: Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are central to FBLD. gu.se These methods not only detect the weak binding of fragments but also provide detailed, atom-level maps of how the fragment interacts with the target protein. This structural information is critical for guiding the subsequent optimization process, where the fragment is grown, merged, or linked to improve affinity. nih.gov

Physicochemical Properties: Starting with a small, 3D fragment like a thiazepane derivative increases the likelihood that the final lead compound will possess desirable drug-like properties, staying within acceptable ranges for molecular weight and lipophilicity. gu.se

A notable example identified an acylated 1,4-thiazepane as a hit against BRD4, an anticancer drug target, during an NMR-based fragment screen of a 3D-enriched library. nih.gov This discovery highlights the potential of thiazepane scaffolds to uncover novel binding modes that might be missed by more traditional screening compounds. The challenge, however, often lies in developing robust synthetic routes to create a diverse library of these 3D fragments for initial screening. nih.gov

| FBLD Methodological Aspect | Application to Thiazepane Fragments | Key Advantage |

| Initial Screening | Use of 3D-enriched libraries containing 1,4-thiazepane cores. | Accesses novel chemical space and binding modes often missed by flat fragments. nih.govnih.gov |

| Hit Detection | Biophysical methods like protein-observed ¹⁹F NMR or X-ray crystallography. nih.gov | Provides direct structural evidence of binding and interaction points for optimization. gu.se |

| Fragment Evolution | Structure-guided growth of the thiazepane hit to increase potency. nih.gov | Efficiently improves affinity while maintaining favorable physicochemical properties. gu.se |

Development of Novel Synthetic Pathways and Methodologies

The academic interest in 1,4-thiazepines has driven the development of various synthetic methodologies to access this seven-membered ring system. chemmethod.com Efficient and versatile synthetic pathways are crucial for enabling further research, including the creation of compound libraries for screening.

One of the most effective modern approaches is a one-pot synthesis involving the reaction of α,β-unsaturated esters with 1,2-amino thiols. nih.gov This method has been optimized to produce 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. Key features of this pathway include:

Efficiency: The reaction proceeds in a relatively short time (0.5–3 hours) with good yields. nih.gov

Broad Scope: It tolerates a wide range of functional groups on the α,β-unsaturated ester, allowing for the synthesis of diverse derivatives. nih.gov

Catalysis: The use of additives like imidazole (B134444) has been shown to improve reaction yields. nih.gov

Older methods for synthesizing thiazepanones, such as the cyclization of cysteamine (B1669678) with α,β-unsaturated esters under basic conditions, were often slow (taking 3–7 days) and resulted in low yields. nih.gov The development of more rapid and higher-yielding protocols represents a significant advancement.

Other notable synthetic strategies for the 1,4-thiazepine core include:

Electrophilic Cyclization: N-propargylic β-enaminones can be thionated using Lawesson's reagent and then subjected to electrophilic cyclization with zinc chloride to produce 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net This method provides a rapid route to a library of functionalized 1,4-thiazepines. researchgate.net

Multi-component Reactions: Fused 1,4-thiazepine derivatives have been synthesized via multi-step reactions involving condensation, coupling, and rearrangement. researchgate.net For instance, pyrimido[4′,5′:2,3] researchgate.netthiazepino[7,6-b]quinoline systems were prepared through the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes. researchgate.net

| Synthetic Method | Starting Materials | Key Features | Resulting Structure |

| One-Pot Cyclization nih.gov | α,β-unsaturated esters, 1,2-amino thiols | Fast (0.5-3h), good yields, broad scope, imidazole additive improves yield. | 1,4-Thiazepanones |

| Electrophilic Cyclization researchgate.net | N-propargylic β-enaminones | Uses Lawesson's reagent for thionation, followed by ZnCl₂ for cyclization. | 2-Methylene-2,3-dihydro-1,4-thiazepines |

| Cyclocondensation researchgate.net | 5-amino-6-methylpyrimidine-4-thiols, 2-chloroquinoline-3-carbaldehydes | Multi-step synthesis in DMF with K₂CO₃. | Fused pyrimido-thiazepino-quinolines |

| Intramolecular Cyclization metu.edu.tr | N-(2,4-pentadiynyl)-β-enaminothiones | One-pot reaction from β-enaminones and Lawesson's reagent. | 2-(2-propyn-1-ylidene)-2,3-dihydro-1,4-thiazepines |

Exploration of Structural Diversity via Combinatorial Chemistry Principles

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for biological screening. The development of robust and versatile synthetic routes for the 1,4-thiazepane scaffold is a direct enabler of combinatorial approaches. The goal is to explore the structure-activity relationship (SAR) by systematically modifying different positions of the this compound core.

The one-pot synthesis of 1,4-thiazepanones is particularly well-suited for library synthesis due to its tolerance for a broad scope of α,β-unsaturated esters and substituted amino thiols. nih.gov By varying these two starting components, researchers can create a matrix of products with diverse substituents around the thiazepane ring. For example:

Varying the Ester: Using different cinnamic acid esters (e.g., with substituents on the phenyl ring) would generate a library of 5-aryl-1,4-thiazepanones.

Varying the Amino Thiol: Employing different substituted cysteamine derivatives would introduce diversity at other positions on the thiazepane ring.

This combinatorial approach allows for a systematic exploration of how different functional groups impact the biological activity of the resulting compounds. The synthesis of novel dipyrimido[4,5-b:4′,5′-e] researchgate.netthiazepine derivatives, where various amines are introduced in the final step, is another example of applying combinatorial principles to generate a library of related molecules from a common intermediate. researchgate.net

Advanced Computational Design of Thiazepane Systems

Computational chemistry provides powerful tools for designing and evaluating novel molecules before their synthesis, saving time and resources. irb.hr For thiazepane systems, computational methods can be applied to:

Predict Binding Modes: Molecular docking simulations can predict how different this compound derivatives will bind to a target protein. This can help prioritize which compounds to synthesize.

Establish Structure-Activity Relationships (SAR): By building computational models (e.g., Quantitative Structure-Activity Relationship - QSAR), researchers can correlate specific structural features of thiazepane derivatives with their biological activity.

Optimize Ligand Properties: Computational tools can calculate key physicochemical properties like solubility, lipophilicity (cLogP), and metabolic stability. This allows for the in silico design of compounds with more favorable drug-like profiles.

De Novo Design: Advanced algorithms can design entirely new thiazepane-based structures tailored to fit a specific protein's binding site. This can involve using a genetic algorithm to search for optimal molecular structures based on a microkinetic model of the target interaction. d-nb.info

Research laboratories focused on computational design often integrate these theoretical calculations with synthetic chemistry, creating a synergistic workflow where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models. irb.hr This iterative cycle accelerates the process of turning a simple scaffold like this compound into a highly optimized lead compound.

Q & A

Advanced Question

- Solubility Conflicts :

- pH-Dependent Studies : Measure solubility in buffers (pH 1–10) to identify ionizable groups.

- Co-solvent Systems : Use DMSO/PBS mixtures for improved dissolution.

- Stability Issues :

How should researchers analyze discrepancies in receptor-binding assays for this compound?

Advanced Question

- Replicate Experiments : Perform triplicate assays to rule out technical variability.

- Orthogonal Assays : Compare radioligand binding (e.g., H-flunitrazepam) with functional assays (e.g., patch-clamp electrophysiology) .

- Negative Controls : Include known antagonists (e.g., flumazenil) to validate specificity.

What computational tools predict the metabolic fate of this compound in preclinical models?

Advanced Question

- Software : Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism and clearance rates.

- In Silico Metabolite Prediction : SwissADME or MetaSite can identify likely Phase I/II metabolites .

How do crystallographic studies resolve conformational flexibility in the thiazepane ring?

Advanced Question

- Single-Crystal X-ray Diffraction : Compare torsion angles in different derivatives to map ring puckering.

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) and calculate energy barriers for ring inversion.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Follow EPA guidelines for sulfur-containing organic waste .

How can researchers validate the purity of this compound batches for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.